2-Benzoyl-5-bromobenzaldehyde
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Overview
Description
2-Benzoyl-5-bromobenzaldehyde is an organic compound with the molecular formula C14H9BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a benzoyl group at the second position and a bromine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-5-bromobenzaldehyde can be achieved through several methods. One common approach involves the bromination of benzaldehyde derivatives followed by the introduction of a benzoyl group. For example, a two-step, one-pot reduction/cross-coupling procedure can be employed. This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include selective oxidation of bromobenzyl alcohol to bromobenzaldehyde, followed by further functionalization to introduce the benzoyl group .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-bromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-Benzoyl-5-bromobenzoic acid.
Reduction: 2-Benzoyl-5-bromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Benzoyl-5-bromobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions, such as aldol reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-bromobenzaldehyde involves its reactivity with various chemical reagents. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The bromine atom can participate in substitution reactions, making the compound versatile for different synthetic applications. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzaldehyde: Lacks the benzoyl group, making it less versatile in certain reactions.
5-Bromobenzaldehyde: Similar structure but without the benzoyl group at the second position.
2-Benzoylbenzaldehyde: Similar but without the bromine atom at the fifth position.
Uniqueness
2-Benzoyl-5-bromobenzaldehyde is unique due to the presence of both a benzoyl group and a bromine atom on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C14H9BrO2 |
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Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-benzoyl-5-bromobenzaldehyde |
InChI |
InChI=1S/C14H9BrO2/c15-12-6-7-13(11(8-12)9-16)14(17)10-4-2-1-3-5-10/h1-9H |
InChI Key |
KGIMTMAGYQKXMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)C=O |
Origin of Product |
United States |
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